Acetohexamide-d11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-(4-acetylphenyl)sulfonyl-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)urea |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19)/i2D2,3D2,4D2,5D2,6D2,13D |
InChI Key |
VGZSUPCWNCWDAN-CQFOJTSKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Acetohexamide-d11: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Acetohexamide-d11, a deuterated analog of the first-generation sulfonylurea, acetohexamide (B1666498). This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and mechanistic insights relevant to its application in scientific research.
Core Compound Data
This compound serves as a crucial tool in pharmacokinetic and metabolic studies of acetohexamide, primarily as an internal standard for quantitative analysis by mass spectrometry. Its near-identical physicochemical properties to the parent compound, coupled with a distinct mass difference, allow for precise and accurate quantification in complex biological matrices.
| Parameter | Value | Reference |
| CAS Number | 2468796-77-0 | [1][2] |
| Molecular Formula | C₁₅H₉D₁₁N₂O₄S | [2] |
| Molecular Weight | 335.46 g/mol | [3][4] |
| Appearance | White to Off-White Solid | |
| Melting Point | 175-176°C | |
| Solubility | DMSO, Ethyl Acetate |
Mechanism of Action of Acetohexamide
Acetohexamide, the parent compound of this compound, exerts its hypoglycemic effect by stimulating insulin (B600854) release from pancreatic β-cells. This mechanism is initiated by the binding of acetohexamide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. This binding event closes the K-ATP channel, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin secretion and lowering blood glucose levels.
References
Acetohexamide-d11: An In-Depth Technical Guide to its Core Mechanism of Action as a Sulfonylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of acetohexamide (B1666498), a first-generation sulfonylurea, with a special focus on the utility of its deuterated analog, acetohexamide-d11. It details the molecular interactions, signaling pathways, and cellular responses that culminate in its therapeutic effect in type 2 diabetes. This document also includes detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.
Introduction to Acetohexamide and the Role of Deuteration
Acetohexamide is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, historically used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic action is to stimulate the release of insulin (B600854) from pancreatic β-cells.[3][4] The "-d11" designation in this compound signifies that eleven hydrogen atoms in the acetohexamide molecule have been replaced with deuterium, a stable isotope of hydrogen.
The use of deuterated compounds like this compound is a strategic approach in pharmaceutical research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown by enzymes such as the cytochrome P450 system. This phenomenon, known as the kinetic isotope effect, can result in an extended drug half-life, reduced formation of potentially toxic metabolites, and an improved pharmacokinetic profile.[5][6][7] Therefore, this compound serves as a valuable tool for studying the metabolism and pharmacokinetics of acetohexamide and represents a potential strategy for developing improved therapeutic agents.
Core Mechanism of Action: The KATP Channel Pathway
The principal mechanism by which acetohexamide exerts its insulinotropic effect is through the inhibition of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[1][2] This process initiates a cascade of events leading to insulin exocytosis.
The ATP-Sensitive Potassium (KATP) Channel
The pancreatic β-cell KATP channel is a hetero-octameric protein complex composed of two distinct subunits:
-
The inwardly rectifying potassium channel subunit (Kir6.2): This subunit forms the pore of the channel through which potassium ions flow.
-
The sulfonylurea receptor 1 (SUR1): This regulatory subunit is a member of the ATP-binding cassette (ABC) transporter superfamily and serves as the binding site for sulfonylureas.[8][9]
Under resting conditions, when blood glucose levels are low, intracellular ATP concentrations are also low, and KATP channels are open. The efflux of potassium ions through these channels maintains the β-cell membrane in a hyperpolarized state, which prevents the opening of voltage-gated calcium channels and thus inhibits insulin secretion.
Acetohexamide Binding and Channel Closure
Acetohexamide binds with high affinity to the SUR1 subunit of the KATP channel. This binding event induces a conformational change in the channel complex, leading to its closure, independent of intracellular ATP levels.
Cellular Depolarization and Insulin Exocytosis
The closure of KATP channels by acetohexamide reduces the efflux of potassium ions, causing the pancreatic β-cell membrane to depolarize.[1][2] This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[1][8]
Below is a diagram illustrating the signaling pathway of acetohexamide-induced insulin secretion.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of acetohexamide and other sulfonylureas with their molecular targets and their effects on insulin secretion.
Table 1: Binding Affinity of Sulfonylureas to the Sulfonylurea Receptor 1 (SUR1)
| Compound | Ki (nM) | Method | Source |
| Acetohexamide | ~30,000 | Radioligand Binding Assay | |
| Glyburide | 0.61 | Radioligand Binding Assay | |
| Glipizide | - | Radioligand Binding Assay | |
| Tolbutamide | ~30,000 | Radioligand Binding Assay |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Potency of Sulfonylureas in KATP Channel Inhibition and Insulin Secretion
| Compound | IC50 for KATP Channel Inhibition | EC50 for Insulin Secretion | Source |
| Acetohexamide | Data not available | Data not available | - |
| Glyburide | 1.8 nM (in RINm5F cells) | - | [3] |
| Glipizide | - | - | - |
| Tolbutamide | - | - | - |
Note: IC50 is the concentration of a drug that gives a half-maximal inhibitory response. EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of acetohexamide.
Competitive Radioligand Binding Assay for SUR1
This assay is used to determine the binding affinity of acetohexamide to its receptor, SUR1.
Objective: To determine the inhibitory constant (Ki) of acetohexamide for the SUR1 receptor by measuring its ability to displace a radiolabeled sulfonylurea (e.g., [³H]glibenclamide).
Materials:
-
Membrane preparations from cells expressing SUR1 (e.g., pancreatic islets or transfected cell lines).
-
Radiolabeled sulfonylurea (e.g., [³H]glibenclamide).
-
Unlabeled acetohexamide.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Isolate membranes from pancreatic islets or cells overexpressing SUR1 using standard cell fractionation techniques.
-
Assay Setup: In a 96-well plate, set up triplicate reactions for each concentration of acetohexamide.
-
Incubation: To each well, add the membrane preparation, a fixed concentration of [³H]glibenclamide, and varying concentrations of unlabeled acetohexamide. Incubate at room temperature to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the acetohexamide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for KATP Channel Activity
This technique allows for the direct measurement of ion flow through KATP channels and the effect of acetohexamide on channel activity.
Objective: To measure the inhibitory effect of acetohexamide on KATP channel currents in pancreatic β-cells.
Materials:
-
Isolated pancreatic β-cells or a suitable β-cell line.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller and polisher.
-
Borosilicate glass capillaries.
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2).
-
Acetohexamide solutions of varying concentrations.
Procedure:
-
Cell Preparation: Plate isolated pancreatic β-cells on glass coverslips.
-
Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Gigaohm Seal Formation: Approach a single β-cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to establish the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and apply voltage ramps or steps to elicit KATP channel currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of acetohexamide and record the changes in KATP channel current.
-
Data Analysis: Measure the amplitude of the KATP current before and after the application of acetohexamide. Plot the percentage of current inhibition against the logarithm of the acetohexamide concentration to determine the IC50 value.
Below is a diagram illustrating a typical experimental workflow for patch-clamp analysis.
KATP Channel-Independent Mechanisms
While the primary mechanism of action of sulfonylureas is through the inhibition of KATP channels, some evidence suggests the existence of additional, KATP channel-independent pathways. These may involve the direct modulation of the exocytotic machinery. For instance, some studies propose that sulfonylureas can potentiate insulin secretion by interacting with Epac2/Rap1 signaling, which is involved in the regulation of insulin granule exocytosis.[4] Further research is needed to fully elucidate the contribution of these alternative pathways to the overall therapeutic effect of acetohexamide.
Conclusion
Acetohexamide stimulates insulin secretion from pancreatic β-cells primarily by binding to the SUR1 subunit of the ATP-sensitive potassium channel, leading to channel closure, membrane depolarization, calcium influx, and insulin exocytosis. The deuterated analog, this compound, serves as a valuable tool in pharmaceutical research for studying the drug's metabolic profile and pharmacokinetic properties. The detailed experimental protocols and quantitative data provided in this guide are intended to support further investigation into the intricate mechanisms of sulfonylurea action and to aid in the development of novel therapeutics for type 2 diabetes.
References
- 1. What is Acetohexamide used for? [synapse.patsnap.com]
- 2. Acute and chronic effects of sulfonylurea drugs on pancreatic islet function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a 1,4-dihydropyridine analogue, 9-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione (A-184209) as a novel KATP channel inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thekingsleyclinic.com [thekingsleyclinic.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Acetohexamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of acetohexamide (B1666498) in human plasma. The method utilizes a stable isotope-labeled internal standard (Acetohexamide-d4) to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies. A simple and efficient protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The method has been validated according to the general principles outlined in the US FDA and ICH M10 guidelines for bioanalytical method validation.
Introduction
Acetohexamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of acetohexamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric ionization.[1][2] This application note provides a comprehensive protocol for the bioanalysis of acetohexamide in human plasma using Acetohexamide-d4 as the internal standard, coupled with LC-MS/MS detection.
Experimental
Materials and Reagents
-
Acetohexamide reference standard (Purity ≥98%)
-
Acetohexamide-d4 internal standard (Purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (K2-EDTA as anticoagulant) from at least six different sources for matrix effect evaluation.[3]
LC-MS/MS Instrumentation
-
Liquid Chromatograph: UPLC System
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| MRM Transitions | Acetohexamide: m/z 325.1 → 166.1 (Quantifier), m/z 325.1 → 100.1 (Qualifier)Acetohexamide-d4: m/z 329.1 → 170.1 |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each analyte |
Note: The provided MRM transitions are hypothetical and should be optimized during method development.
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetohexamide and Acetohexamide-d4 in methanol to obtain separate stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Acetohexamide stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Acetohexamide-d4 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Acetohexamide working solutions to prepare calibration standards at concentrations of 10, 20, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: 10 ng/mL (Lower Limit of Quantification)
-
Low QC: 30 ng/mL
-
Mid QC: 300 ng/mL
-
High QC: 1500 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL Acetohexamide-d4) to all tubes except for the blank matrix samples. Vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Presentation
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Acetohexamide to Acetohexamide-d4 against the nominal concentration of Acetohexamide. A linear regression with a weighting factor of 1/x² was used.
| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) | Precision (%CV) |
| 10 | 0.025 | 98.5 | 4.2 |
| 20 | 0.051 | 101.2 | 3.8 |
| 50 | 0.128 | 102.4 | 2.5 |
| 100 | 0.255 | 100.8 | 2.1 |
| 250 | 0.635 | 99.6 | 1.8 |
| 500 | 1.28 | 98.9 | 1.5 |
| 1000 | 2.54 | 99.2 | 1.9 |
| 2000 | 5.10 | 100.3 | 2.3 |
| Note: Data presented is representative and for illustrative purposes only. |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 10 | 97.8 | 5.5 | 99.1 | 6.8 |
| Low | 30 | 101.5 | 4.1 | 100.7 | 5.2 |
| Mid | 300 | 99.2 | 3.2 | 98.5 | 4.1 |
| High | 1500 | 102.1 | 2.8 | 101.3 | 3.5 |
| Note: Data presented is representative and for illustrative purposes only. |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| Low | 30 | 92.5 | 95.8 | 1.02 |
| Mid | 300 | 94.1 | 97.2 | 1.01 |
| High | 1500 | 93.7 | 96.5 | 1.01 |
| Note: Data presented is representative and for illustrative purposes only. |
Stability
The stability of Acetohexamide in human plasma was evaluated under various storage and processing conditions.
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top Stability (Room Temp.) | 6 hours | 98.2 | 99.5 |
| Freeze-Thaw Stability (3 cycles) | 3 cycles | 96.5 | 97.8 |
| Long-term Stability (-80 °C) | 90 days | 97.1 | 98.2 |
| Post-preparative Stability (Autosampler) | 24 hours | 99.8 | 101.2 |
| Note: Data presented is representative and for illustrative purposes only. |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Bioanalytical method validation workflow.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of acetohexamide in human plasma using a deuterated internal standard. The method demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and stability, meeting the general criteria for bioanalytical method validation.[4][5] The high-throughput nature of the protein precipitation sample preparation makes this method well-suited for the analysis of a large number of samples in clinical and research settings.
References
Application Notes and Protocols for Acetohexamide-d11 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohexamide-d11 is the deuterated analog of acetohexamide (B1666498), a first-generation sulfonylurea compound. Due to its isotopic labeling, this compound serves as an excellent internal standard (IS) for the quantitative analysis of acetohexamide in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1] Accurate and reproducible quantification relies on the precise preparation and proper storage of the internal standard solution. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure their stability and integrity.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of this compound is provided in the table below. While specific solubility data for this compound is not extensively published, information from certificates of analysis and data for the non-deuterated analog, acetohexamide, can be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉D₁₁N₂O₄S | MedChemExpress |
| Molecular Weight | 335.46 g/mol | MedChemExpress |
| Appearance | White to yellowish-white powder | [2] |
| Solubility | ||
| Dimethylformamide (DMF) | Freely soluble | [2] |
| Acetone | Sparingly soluble | [2] |
| Methanol (B129727) | Slightly soluble | [2] |
| Ethanol (95%) | Slightly soluble | [2] |
| Water | Practically insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Certificate of Analysis |
| Ethyl Acetate | Soluble | Certificate of Analysis |
Solution Preparation Protocols
The following protocols outline the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS applications. It is recommended to use high-purity solvents (e.g., LC-MS grade) and calibrated pipettes for all preparations.
Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol is adapted from a method used for the non-deuterated acetohexamide and is a common practice for preparing stock solutions of internal standards.[3]
Materials:
-
This compound powder
-
LC-MS grade methanol
-
0.1% Formic acid in methanol (optional, but can improve stability)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
Procedure:
-
Accurately weigh the desired amount of this compound powder (e.g., 1 mg).
-
Transfer the powder to a clean volumetric flask.
-
Add a small volume of methanol (or methanol with 0.1% formic acid) to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and vortex thoroughly to ensure a homogenous solution.
-
Transfer the stock solution into amber glass vials for storage.
Preparation of a 1 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Volumetric flask
-
Calibrated micropipettes
-
Amber glass vials for storage
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a clean volumetric flask.
-
Add a small volume of DMSO to dissolve the powder. Gentle warming or vortexing may be required to facilitate dissolution.
-
Once fully dissolved, bring the solution to the final volume with DMSO.
-
Cap the flask and vortex thoroughly.
-
Aliquot the stock solution into amber glass vials.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into analytical samples. The final concentration of the working solution will depend on the specific requirements of the bioanalytical method.
Procedure:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Using a calibrated micropipette, transfer the required volume of the stock solution into a volumetric flask.
-
Dilute to the final volume with the appropriate solvent (typically the same solvent used for the initial sample preparation steps, such as methanol or acetonitrile).
-
Vortex the working solution to ensure homogeneity.
Storage Conditions and Stability
Proper storage of this compound solutions is critical to maintain their concentration and isotopic purity. The following recommendations are based on general guidelines for deuterated internal standards and available data for acetohexamide.
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Powder | - | 4°C | Up to 3 years (1095 days) |
| Stock Solution | Methanol (with or without 0.1% formic acid) | -20°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 1 year |
| Stock Solution | Methanol or DMSO | -80°C | Potentially > 1 year (stability should be verified) |
| Working Solutions | Methanol, Acetonitrile | 2-8°C | Short-term (prepare fresh daily or weekly and verify stability) |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions by preparing smaller aliquots.
-
Light Sensitivity: Store all solutions in amber vials to protect from light.
-
Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration.
-
Stability Verification: It is best practice to periodically verify the concentration and purity of the stock solution, especially if stored for an extended period. This can be done by comparing a freshly prepared standard to the stored standard.
Experimental Protocol: Short-Term and Long-Term Stability Assessment
To ensure the reliability of analytical data, it is recommended to perform a stability study of the this compound stock solution in the chosen solvent and storage conditions.
Objective: To evaluate the stability of this compound stock solution over time at different storage temperatures.
Methodology:
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., methanol).
-
Aliquoting: Distribute the stock solution into multiple amber vials.
-
Storage:
-
Long-Term: Store a set of vials at -20°C and/or -80°C.
-
Short-Term (Bench-Top): Keep a set of vials at room temperature (e.g., 25°C).
-
-
Analysis:
-
Time Points: Analyze the solutions at defined time points. For long-term stability, this could be 0, 1, 3, 6, and 12 months. For short-term stability, this could be 0, 4, 8, and 24 hours.
-
Procedure: At each time point, retrieve a vial from each storage condition. Prepare a fresh working solution from this vial and a freshly prepared stock solution (as a control). Analyze both solutions using a validated, stability-indicating LC-MS method.
-
-
Data Evaluation: Compare the peak area or concentration of the stored solution to the freshly prepared solution. The solution is considered stable if the mean concentration of the stored sample is within ±15% of the mean concentration of the fresh sample.
Visualizations
Workflow for this compound Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
Signaling Pathway (Illustrative Example of Acetohexamide's Mechanism)
While this compound is an internal standard, its non-deuterated counterpart, acetohexamide, has a known mechanism of action. The following diagram illustrates this pathway.
Caption: Mechanism of action of Acetohexamide in pancreatic β-cells.
References
Application Notes and Protocols for the Quantification of Acetohexamide and Acetohexamide-d11 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Acetohexamide and its deuterated internal standard, Acetohexamide-d11, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Acetohexamide is a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus. It primarily acts by stimulating the pancreas to secrete insulin. Accurate quantification of Acetohexamide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity for the determination of Acetohexamide and its metabolites. This protocol utilizes this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision. The primary metabolic pathway of Acetohexamide involves the reduction of its p-acetyl group to form the active metabolite, hydroxyacetohexamide.
Experimental Protocols
Materials and Reagents
-
Acetohexamide certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Acetohexamide from plasma samples.
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Instrument-specific optimization required
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Acetohexamide and this compound.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Acetohexamide | 325.1 | 127.1 (Quantifier) | 100 |
| 198.1 (Qualifier) | 100 | ||
| This compound | 336.1 | 127.1 (Quantifier) | 100 |
Note on Collision Energy (CE) and Declustering Potential (DP): Optimal CE and DP values are instrument-dependent and must be determined empirically. A good starting point for CE optimization for similar molecules is typically in the range of 15-35 eV. The product ion for this compound is inferred from the fragmentation of the parent compound; the deuterated portion is not expected to be part of this common fragment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Acetohexamide and the experimental workflow for its quantification.
Caption: Mechanism of action of Acetohexamide in pancreatic beta-cells.
Caption: Experimental workflow for Acetohexamide quantification.
Application Notes and Protocols for the Analysis of Acetohexamide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohexamide is a first-generation sulfonylurea medication used to treat type 2 diabetes. Accurate and reliable quantification of Acetohexamide in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Effective sample preparation is a critical prerequisite for achieving high-quality data in chromatographic analysis. This document provides detailed application notes and protocols for the most common sample preparation techniques for Acetohexamide analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The selection of an appropriate sample preparation method depends on several factors, including the nature of the biological matrix, the required sensitivity of the analytical method, and the available instrumentation. These notes are intended to guide researchers in choosing and implementing the most suitable technique for their specific analytical needs.
Sample Preparation Techniques for Acetohexamide Analysis
The primary goal of sample preparation is to remove interfering substances from the biological matrix that can compromise the accuracy and precision of the analysis, while ensuring high recovery of the target analyte, Acetohexamide.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for removing proteins from biological samples, particularly plasma and serum.[1] It involves the addition of a water-miscible organic solvent to the sample, which reduces the solubility of proteins, causing them to precipitate out of solution.
Principle: The addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[2]
Advantages:
-
Simple and fast procedure.
-
Cost-effective.
-
Suitable for high-throughput screening.
Disadvantages:
-
Less clean extract compared to LLE and SPE, which may lead to matrix effects in LC-MS/MS analysis.
-
Potential for co-precipitation of the analyte with the proteins.
-
Sample dilution occurs.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[3]
Principle: Acetohexamide is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility in each phase. By adjusting the pH of the aqueous phase, the ionization state of Acetohexamide can be manipulated to enhance its partitioning into the organic phase.
Advantages:
-
Provides a cleaner extract than PPT.
-
Can concentrate the analyte.
-
High selectivity can be achieved by optimizing the solvent and pH.
Disadvantages:
-
More labor-intensive and time-consuming than PPT.
-
Requires larger volumes of organic solvents, which can be a safety and environmental concern.
-
Emulsion formation can be an issue.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix.[4]
Principle: The biological sample is passed through a cartridge containing a solid adsorbent. Acetohexamide is retained on the sorbent while interfering substances are washed away. The purified analyte is then eluted with a small volume of a strong solvent. The selection of the SPE sorbent (e.g., C8, C18, polymeric) is critical and depends on the physicochemical properties of Acetohexamide.
Advantages:
-
Provides the cleanest extracts, minimizing matrix effects.
-
High recovery and reproducibility.
-
Amenable to automation for high-throughput applications.[5]
-
Can concentrate the analyte significantly.
Disadvantages:
-
Higher cost per sample compared to PPT and LLE.
-
Method development can be more complex.
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques when used for the analysis of sulfonylurea drugs, including Acetohexamide, in biological matrices. Please note that specific values can vary depending on the exact experimental conditions and the analytical method used.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| Analyte | Acetohexamide & similar sulfonylureas | Acetohexamide & similar sulfonylureas | Acetohexamide & similar sulfonylureas |
| Matrix | Plasma, Serum | Plasma, Urine | Plasma, Urine |
| Mean Recovery (%) | 85 - 105 | 76 - 95 | 90 - 94 |
| Precision (RSD %) | < 15 | < 10 | < 10 |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | 1 - 20 ng/mL | 1 - 10 ng/mL |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is suitable for the rapid cleanup of plasma or serum samples prior to HPLC-UV or LC-MS/MS analysis.
Materials:
-
Plasma or serum sample
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
Procedure:
-
Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the HPLC or LC-MS/MS system, or it can be evaporated to dryness and reconstituted in the mobile phase to concentrate the analyte.
Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation of Plasma/Serum Samples.
Protocol 2: Liquid-Liquid Extraction from Urine
This protocol is designed for the extraction of Acetohexamide from urine samples, providing a cleaner extract suitable for sensitive analytical methods.
Materials:
-
Urine sample
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes (15 mL)
-
Nitrogen evaporator or vacuum concentrator
-
Mobile phase for reconstitution
Procedure:
-
Pipette 1 mL of the urine sample into a 15 mL glass centrifuge tube.
-
Adjust the pH of the urine sample to approximately 4-5 by adding a small amount of 1M HCl. This will ensure that Acetohexamide is in its non-ionized form, enhancing its extraction into the organic solvent.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
The reconstituted sample is now ready for injection into the analytical system.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Acetohexamide from Urine.
Protocol 3: Solid-Phase Extraction from Plasma
This protocol provides a highly selective method for the extraction of Acetohexamide from plasma, resulting in a very clean sample for sensitive LC-MS/MS analysis. A C18 sorbent is a good starting point for a non-polar compound like Acetohexamide.
Materials:
-
Plasma sample
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water
-
Elution solvent (e.g., Methanol with 2% ammonium (B1175870) hydroxide)
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator or vacuum concentrator
-
Mobile phase for reconstitution
Procedure:
-
Conditioning: Pass 2 mL of methanol through the C18 SPE cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it 1:1 with 0.1% formic acid in water.
-
Load 1 mL of the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less strongly retained interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution:
-
Elute the Acetohexamide from the cartridge with 2 mL of the elution solvent (e.g., methanol with 2% ammonium hydroxide). The basic modifier will help to elute the acidic Acetohexamide.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
The reconstituted sample is ready for analysis.
Workflow for Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Acetohexamide from Plasma.
Conclusion
The choice of sample preparation technique for Acetohexamide analysis is a critical decision that directly impacts the quality and reliability of the final analytical results. Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening, but may suffer from significant matrix effects. Liquid-liquid extraction provides a cleaner sample and the potential for analyte concentration. Solid-phase extraction is the most powerful technique for removing interferences and achieving the highest sensitivity and specificity, making it the method of choice for demanding applications such as regulated bioanalysis. The protocols provided in these application notes serve as a detailed guide for researchers to effectively prepare biological samples for the accurate quantification of Acetohexamide. Method validation is essential to ensure that the chosen sample preparation technique meets the specific requirements of the analytical assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Acetohexamide-d11 in Diabetes Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohexamide (B1666498) is a first-generation sulfonylurea drug historically used in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves stimulating the secretion of insulin (B600854) from pancreatic β-cells.[1][3] This is achieved by binding to and inhibiting the ATP-sensitive potassium channels (K-ATP) on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[1] Acetohexamide is metabolized in the liver to an active metabolite, hydroxyhexamide, which also possesses hypoglycemic activity.
In the realm of diabetes research and drug development, particularly in pharmacokinetic (PK) and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable quantification of analytes in biological matrices. Acetohexamide-d11 is the deuterium-labeled analog of acetohexamide and serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its near-identical physicochemical properties to acetohexamide ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variability in the analytical process.
This document provides detailed application notes and protocols for the use of this compound in diabetes research, focusing on its application in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Acetohexamide
The mechanism of action of acetohexamide on pancreatic β-cells to stimulate insulin secretion is a well-characterized signaling pathway.
Caption: Acetohexamide signaling pathway in pancreatic β-cells.
Application in Pharmacokinetic Studies
This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify acetohexamide concentrations in biological samples such as plasma and urine. This is crucial for determining the pharmacokinetic parameters of acetohexamide.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of acetohexamide using this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study of acetohexamide.
Quantitative Data
| Parameter | Value | Unit |
| Acetohexamide | ||
| Half-life (t½) | 1.6 (0.8 - 2.4) | hours |
| Hydroxyhexamide (Active Metabolite) | ||
| Half-life (t½) | 5.3 (3.7 - 6.4) | hours |
| Total Radiocarbon (Acetohexamide + Metabolites) | ||
| Half-life (t½) | 5.3 (3.5 - 11) | hours |
| 24-hour Urinary Recovery | 71.6 | % of dose |
| Table 1: Pharmacokinetic parameters of Acetohexamide and its metabolite in humans. |
Experimental Protocols
Protocol 1: Quantification of Acetohexamide in Human Plasma using LC-MS/MS
This protocol is a representative method for the quantitative analysis of acetohexamide in human plasma using this compound as an internal standard. Researchers should validate the method according to regulatory guidelines.
1. Materials and Reagents
-
Acetohexamide (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (drug-free)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Acetohexamide Stock Solution (1 mg/mL): Accurately weigh and dissolve acetohexamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the acetohexamide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | |
| Acetohexamide | 325.1 > 192.1 |
| This compound | 336.2 > 192.1 (Predicted, requires experimental verification) |
| Table 2: Suggested LC-MS/MS parameters for Acetohexamide analysis. |
5. Data Analysis
-
Integrate the peak areas for acetohexamide and this compound.
-
Calculate the peak area ratio (Acetohexamide peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of acetohexamide in unknown samples from the calibration curve.
Method Validation
A crucial step before applying this protocol to study samples is to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
The following diagram outlines the key components of a bioanalytical method validation.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This compound is a critical tool for researchers in the field of diabetes for the accurate quantification of acetohexamide in biological matrices. The use of a stable isotope-labeled internal standard in LC-MS/MS assays significantly enhances the reliability and robustness of pharmacokinetic and drug metabolism data. The protocols and information provided herein serve as a comprehensive guide for the application of this compound in diabetes research, enabling scientists to generate high-quality data for the development of new and improved therapies for diabetes mellitus.
References
Application Notes and Protocols for the Use of Acetohexamide-d11 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetohexamide (B1666498) is a first-generation sulfonylurea drug previously used in the management of type 2 diabetes mellitus. It primarily acts by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2] The study of its metabolism is crucial for understanding its efficacy and potential drug-drug interactions. Acetohexamide is extensively metabolized in the liver to an active metabolite, hydroxyhexamide (B1662111), which contributes significantly to the overall hypoglycemic effect.[1]
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[3] Acetohexamide-d11 is the deuterium-labeled analog of Acetohexamide and serves as an ideal internal standard for its quantification in biological matrices.[4] Its near-identical physicochemical properties to the unlabeled drug ensure that it behaves similarly during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the analytical method.
These application notes provide detailed protocols for the use of this compound as an internal standard in drug metabolism studies, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Key Applications
This compound is primarily utilized as an internal standard for the accurate quantification of Acetohexamide in various biological matrices, including plasma and serum. This is essential for:
-
Pharmacokinetic (PK) studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Acetohexamide.
-
Drug-drug interaction (DDI) studies: To assess the influence of co-administered drugs on the metabolism of Acetohexamide.
-
Bioequivalence (BE) studies: To compare the bioavailability of different formulations of Acetohexamide.
-
Metabolite identification and quantification: To study the formation and elimination of its active metabolite, hydroxyhexamide.
Experimental Protocols
A robust and reliable LC-MS/MS method is critical for the accurate quantification of Acetohexamide and its metabolite, hydroxyhexamide. The following protocols provide a general framework that should be optimized and validated for specific instrumentation and study requirements.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Acetohexamide and this compound.
-
Dissolve each compound in a 10 mL volumetric flask with methanol (B129727) to achieve a final concentration of 1 mg/mL.
-
Prepare a separate stock solution of hydroxyhexamide in the same manner.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Acetohexamide and hydroxyhexamide by serially diluting the stock solutions with a 50:50 mixture of methanol and water. These solutions will be used to spike blank biological matrix to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution:
-
Prepare a working solution of this compound by diluting its stock solution with a 50:50 mixture of methanol and water to a final concentration that provides an appropriate response in the mass spectrometer (e.g., 100 ng/mL).
-
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.
-
Sample Aliquoting:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample (blank, calibration standard, QC, or study sample).
-
-
Internal Standard Addition:
-
Add 200 µL of the this compound internal standard working solution in acetonitrile (B52724) to each tube. The organic solvent will induce protein precipitation.
-
-
Vortexing:
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
-
Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrument being used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column. A typical gradient might run from 5% to 95% B over several minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | To be determined empirically by infusing standard solutions of each analyte and the internal standard into the mass spectrometer. A starting point for precursor ions would be the [M+H]+ adducts. |
Note on MRM Transitions: The specific Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) for Acetohexamide, this compound, and hydroxyhexamide need to be optimized for the specific mass spectrometer being used. This is a critical step in method development to ensure selectivity and sensitivity.
Data Presentation
Quantitative data from a bioanalytical method validation should be presented clearly to demonstrate the method's performance. The following tables provide a template for summarizing such data.
Table 2: Calibration Curve for Acetohexamide in Human Plasma
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| Acetohexamide | 10 - 10,000 | > 0.99 | 1/x² |
| Hydroxyhexamide | 10 - 10,000 | > 0.99 | 1/x² |
Table 3: Precision and Accuracy for Acetohexamide in Human Plasma
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Acetohexamide | LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 30 | < 15% | ± 15% | < 15% | ± 15% | |
| Mid | 500 | < 15% | ± 15% | < 15% | ± 15% | |
| High | 8,000 | < 15% | ± 15% | < 15% | ± 15% | |
| Hydroxyhexamide | LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 30 | < 15% | ± 15% | < 15% | ± 15% | |
| Mid | 500 | < 15% | ± 15% | < 15% | ± 15% | |
| High | 8,000 | < 15% | ± 15% | < 15% | ± 15% |
Table 4: Recovery and Matrix Effect for Acetohexamide in Human Plasma
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Acetohexamide | Low | > 85% | 85 - 115% |
| High | > 85% | 85 - 115% | |
| Hydroxyhexamide | Low | > 85% | 85 - 115% |
| High | > 85% | 85 - 115% |
Visualizations
Signaling Pathway
References
- 1. Comparative pharmacokinetics of acetohexamide and its metabolite, hydroxyhexamide in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Pharmacokinetic Analysis of Acetohexamide and its Active Metabolite Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetohexamide (B1666498) is a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus. It exerts its hypoglycemic effect by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2] The drug is extensively metabolized in the liver to an active metabolite, hydroxyhexamide (B1662111), which also possesses significant hypoglycemic activity and has a longer half-life than the parent compound.[2] Understanding the pharmacokinetic profiles of both acetohexamide and hydroxyhexamide is crucial for optimizing dosing regimens and ensuring patient safety.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acetohexamide and its active metabolite, hydroxyhexamide, in human plasma. The use of a stable isotope-labeled internal standard, Acetohexamide-d11, ensures high accuracy and precision, correcting for variability during sample preparation and analysis.[3][4]
Mechanism of Action and Metabolism
Acetohexamide stimulates insulin release by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This binding leads to the closure of the K-ATP channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.
dot
References
Troubleshooting & Optimization
Acetohexamide-d11 Isotopic Exchange: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the isotopic exchange of deuterium (B1214612) in Acetohexamide-d11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium atoms located?
A1: this compound is a deuterated form of Acetohexamide, a first-generation sulfonylurea medication.[1] In this compound, the eleven hydrogen atoms on the cyclohexyl ring are replaced with deuterium atoms. The hydrogens attached to the nitrogen atoms in the urea (B33335) and sulfonamide groups are typically not deuterated in the supplied material and are considered labile, meaning they can readily exchange with hydrogen atoms from the solvent.
Q2: What is isotopic exchange and why is it a concern for this compound?
A2: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium), or vice versa.[2] This is a concern for deuterated compounds like this compound because it can compromise the isotopic purity of the molecule. This is particularly critical when this compound is used as an internal standard for quantitative analysis by LC-MS, as a loss of deuterium would affect the accuracy of the measurements.[1][3]
Q3: Which deuterium atoms in this compound are most susceptible to exchange?
A3: The deuterium atoms on the cyclohexyl ring (C-D bonds) are generally stable. However, the two hydrogen atoms attached to the nitrogen atoms (N-H bonds) of the sulfonylurea moiety are highly susceptible to exchange. These are known as labile protons and will rapidly exchange with protons from any protic solvent, such as water or methanol (B129727).[2][4] While the C-D bonds are much more stable, they can undergo exchange under harsh conditions, such as high temperatures or strongly acidic or basic pH.[3][5]
Q4: What experimental conditions can promote unwanted deuterium exchange?
A4: Several factors can promote the unwanted exchange of deuterium, a process often referred to as "back-exchange":
-
pH: Both strongly acidic and basic conditions can catalyze the exchange of C-D bonds. The minimum rate of exchange for amide-like hydrogens typically occurs at a pH around 2.6.[2][5]
-
Temperature: Higher temperatures significantly increase the rate of all chemical reactions, including isotopic exchange.[4]
-
Solvents: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and can facilitate the exchange of labile N-H protons. While C-D bonds are more resistant, prolonged exposure to protic solvents, especially at elevated temperatures, can lead to back-exchange.[4]
-
Catalysts: The presence of certain metal catalysts can facilitate H-D exchange at carbon centers.[3][6]
Q5: How can I minimize back-exchange during sample preparation and analysis?
A5: To maintain the isotopic integrity of this compound, the following precautions are recommended:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), THF, dichloromethane) for sample storage and preparation.
-
Control pH: If aqueous solutions are necessary, maintain a pH where the exchange rate is lowest (around pH 2.6-4.5).[2] This is a common practice in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to "quench" the exchange reaction.[2]
-
Maintain Low Temperatures: Perform all experimental steps at low temperatures (e.g., on ice or at 4°C) to slow the rate of exchange.[2]
-
Minimize Analysis Time: Analyze samples as quickly as possible after preparation to reduce the time available for back-exchange to occur.[2]
Q6: How should I store this compound to ensure its isotopic stability?
A6: this compound should be stored as a solid in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from moisture. If preparing stock solutions, use a high-purity aprotic solvent like acetonitrile or DMSO. If using DMSO, be aware that it can absorb moisture from the air, so fresh, anhydrous DMSO is recommended.[7]
Troubleshooting Guide
Problem: My LC-MS analysis shows a distribution of masses lower than the expected mass for this compound.
-
Potential Cause 1: Back-Exchange with Protic Solvents. The most likely cause is the exchange of deuterium atoms with hydrogen atoms from your solvent or reagents. The two labile N-H protons will exchange almost instantaneously if any protic solvent is used. If you observe a loss of more than two mass units, it indicates that the more stable C-D bonds on the cyclohexyl ring are also undergoing back-exchange.
-
Solution:
-
Review your entire workflow, from sample dissolution to injection. Identify all steps where the sample comes into contact with protic solvents (e.g., water, methanol in your mobile phase).
-
If possible, replace protic solvents with aprotic alternatives during sample preparation.
-
If an aqueous mobile phase is required for chromatography, ensure the pH is acidic (pH 2.6-3.0) and the system is chilled to minimize on-column exchange.
-
Prepare samples immediately before analysis to minimize their exposure time to protic solvents.
-
Problem: I am observing significant variability in the isotopic distribution of my compound between different analytical runs.
-
Potential Cause 1: Inconsistent Experimental Conditions. Minor variations in temperature, pH, or the time between sample preparation and injection can lead to different degrees of back-exchange, causing inconsistent results.
-
Solution:
-
Standardize your protocol rigorously. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Use pre-prepared, pH-adjusted mobile phases and solvents to ensure consistent pH across all runs.
-
Implement a strict and consistent timeline for sample preparation and injection.
-
Always run a freshly prepared standard with each batch of samples to monitor for any systematic drift in isotopic distribution.
-
Data Presentation
The stability of this compound can be assessed by monitoring the extent of deuterium loss under various conditions. The data below is illustrative and shows how to present such findings.
Table 1: Illustrative Data on Deuterium Loss in this compound After 4-Hour Incubation
| Condition ID | Solvent System | pH | Temperature (°C) | Average Deuterium Atoms Lost | Standard Deviation |
| A | 50:50 ACN:H₂O | 7.4 | 25 | 2.8 | 0.2 |
| B | 50:50 ACN:H₂O | 3.0 | 25 | 2.1 | 0.1 |
| C | 50:50 ACN:H₂O | 7.4 | 4 | 2.2 | 0.1 |
| D | 50:50 ACN:H₂O | 3.0 | 4 | 2.0 | 0.1 |
| E | 100% ACN | N/A | 25 | < 0.1 | 0.05 |
Note: The loss of ~2 deuterium atoms corresponds to the rapid exchange of the two labile N-H protons with the solvent.
Diagrams and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Chromatographic Shift Between Acetohexamide and Acetohexamide-d11
This technical support guide is designed for researchers, scientists, and drug development professionals to address the common issue of chromatographic shifts observed between Acetohexamide and its deuterated internal standard, Acetohexamide-d11. This phenomenon, if not properly understood and managed, can impact the accuracy and reliability of quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is there a difference in retention time between Acetohexamide and this compound in my chromatogram?
A1: The observed chromatographic shift is primarily due to a phenomenon known as the "chromatographic isotope effect." In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. These subtle differences in bond properties can lead to a smaller molecular volume and altered intermolecular interactions with the stationary phase, resulting in a shorter retention time for the deuterated analog.
Q2: How significant can this retention time shift be, and can it affect my results?
A2: The magnitude of the retention time shift is typically small, often in the range of a few seconds. However, even a minor shift can have significant consequences for quantitative analysis, especially in bioanalytical methods. If the deuterated internal standard does not co-elute perfectly with the analyte, it may experience different matrix effects during ionization in the mass spectrometer. This can lead to variability in ionization efficiency and ultimately compromise the accuracy and precision of the analytical method.
Q3: What factors can influence the extent of the chromatographic shift?
A3: Several factors can influence the degree of separation between Acetohexamide and this compound:
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Number and Location of Deuterium (B1214612) Atoms: A higher number of deuterium atoms in the molecule generally leads to a more pronounced shift. The position of the deuterium atoms can also play a role.
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Chromatographic Conditions: The choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature can all impact the degree of separation.
-
Gradient Profile: In gradient elution, a shallow gradient may accentuate the separation between the two compounds, while a steeper gradient can help to minimize it.
Troubleshooting Guide for Chromatographic Shift
Encountering an unexpected or variable chromatographic shift between Acetohexamide and this compound requires a systematic approach to diagnose and resolve the issue.
Initial System Check
Before delving into method modifications, it is crucial to ensure the stability and proper functioning of your LC-MS/MS system.
| Parameter | Potential Issue | Recommended Action |
| System Pressure | Fluctuations or deviations from the expected pressure. | Check for leaks in the system, ensure proper solvent degassing, and inspect the pump for any issues. |
| Column Temperature | Inconsistent or incorrect column temperature. | Verify the column oven is functioning correctly and set to the desired temperature. |
| Mobile Phase | Incorrectly prepared mobile phase or degradation. | Prepare fresh mobile phase, ensuring accurate composition and pH. |
Method Optimization to Minimize Shift
If the system is functioning correctly, the following method parameters can be adjusted to minimize the chromatographic shift.
| Parameter | Action | Expected Outcome |
| Mobile Phase Composition | Adjust the ratio of organic solvent to aqueous buffer. | Altering the polarity of the mobile phase can change the selectivity and potentially reduce the separation. |
| Gradient Profile | Make the gradient steeper. | A faster increase in the organic solvent concentration will reduce the overall retention time and can help the two peaks to co-elute more closely. |
| Column Chemistry | Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). | Different stationary phases offer different selectivities, which may reduce the isotope effect. |
| Column Temperature | Increase or decrease the column temperature. | Temperature can affect the kinetics of the interactions between the analytes and the stationary phase, potentially influencing the separation. |
Experimental Protocols
The following is a representative LC-MS/MS method for the analysis of Acetohexamide, which can be adapted for troubleshooting the chromatographic shift with this compound.
Sample Preparation: Protein Precipitation
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To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 90% B over 5 minutes, then hold at 90% B for 1 minute, followed by re-equilibration at 20% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Acetohexamide: To be determined based on parent and product ionsthis compound: To be determined based on parent and product ions |
Quantitative Data Summary
The following table summarizes the expected retention time (RT) differences based on the chromatographic isotope effect in reversed-phase chromatography.
| Compound Pair | Chromatographic System | Observed RT Shift (Analyte RT - IS RT) |
| Acetohexamide / this compound | Reversed-Phase HPLC | Typically 0.05 - 0.2 minutes (3 - 12 seconds) |
| Generic Analyte / Deuterated IS | Reversed-Phase HPLC | Generally, the deuterated compound elutes slightly earlier. |
Visualizations
Troubleshooting Workflow for Chromatographic Shift
Caption: A logical workflow for troubleshooting chromatographic shifts.
The Deuterium Isotope Effect in Reversed-Phase Chromatography
Caption: The impact of deuterium substitution on chromatographic retention.
Overcoming matrix effects in Acetohexamide quantification
Welcome to the technical support center for the bioanalysis of Acetohexamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects during the quantification of Acetohexamide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Acetohexamide quantification?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] In the quantification of Acetohexamide, endogenous substances from biological samples (e.g., plasma, urine) like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[1][2] This can lead to inaccurate and irreproducible results, affecting the sensitivity and reliability of the assay.[3]
Q2: What are the most common sample preparation techniques to reduce matrix effects for Acetohexamide analysis?
A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
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Protein Precipitation (PPT) is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.
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Liquid-Liquid Extraction (LLE) separates Acetohexamide from the matrix based on its solubility in two immiscible liquid phases.
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Solid-Phase Extraction (SPE) uses a solid sorbent to retain either Acetohexamide or the interfering components, allowing for a cleaner sample extract.
Q3: When should I use a stable isotope-labeled internal standard (SIL-IS) for Acetohexamide quantification?
A3: It is highly recommended to use a SIL-IS for Acetohexamide quantification whenever possible. A SIL-IS has nearly identical chemical and physical properties to Acetohexamide and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of signal variability, leading to more precise and reliable quantification.
Q4: Can I just dilute my sample to overcome matrix effects?
A4: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. However, this approach may compromise the sensitivity of the assay, potentially making it unsuitable for detecting low concentrations of Acetohexamide.
Q5: How can I quantitatively assess the extent of matrix effects in my Acetohexamide assay?
A5: The standard method is the post-extraction spike experiment. This involves comparing the peak response of Acetohexamide spiked into a blank, extracted matrix with the response of Acetohexamide in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| Poor peak shape and/or high backpressure | Insufficient sample cleanup, leading to column contamination. | 1. Optimize Sample Preparation: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain a cleaner sample extract. 2. Incorporate a Guard Column: Use a guard column before the analytical column to trap strongly retained matrix components. |
| Inconsistent and irreproducible results between samples | Variable matrix effects between different sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. |
| Low signal intensity (ion suppression) for Acetohexamide | Co-elution of interfering matrix components, such as phospholipids. | 1. Improve Chromatographic Separation: Modify the mobile phase composition, gradient profile, or use a different column chemistry to separate Acetohexamide from the suppression zone. 2. Enhance Sample Cleanup: Employ SPE with a sorbent that specifically removes phospholipids. 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects. |
| High signal intensity (ion enhancement) for Acetohexamide | Co-eluting matrix components that enhance the ionization of Acetohexamide. | 1. Improve Chromatographic Separation: As with ion suppression, optimize chromatography to resolve Acetohexamide from the enhancing components. 2. Refine Sample Preparation: Use a more selective sample preparation technique like SPE to remove the interfering compounds. |
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects for small molecules like Acetohexamide in biological fluids.
| Technique | Relative Matrix Effect Reduction | Recovery | Throughput | Recommendation for Acetohexamide |
| Protein Precipitation (PPT) | Low to Medium | Variable | High | Suitable for initial screening or when high throughput is essential, but may require further optimization if significant matrix effects are observed. |
| Liquid-Liquid Extraction (LLE) | Medium | Good | Medium | A good alternative to PPT for cleaner extracts, but requires optimization of solvents and pH to ensure good recovery of Acetohexamide. |
| Solid-Phase Extraction (SPE) | High | High | Low to Medium | The recommended method for quantitative bioanalysis to ensure high accuracy and precision by minimizing matrix effects. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Acetohexamide Quantification
This protocol provides a general procedure for PPT, a quick and simple sample preparation method.
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Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
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Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled Acetohexamide) to each tube, except for blank samples. To the blank samples, add 50 µL of the reconstitution solvent.
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Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.
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Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.
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Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Acetohexamide Quantification
This protocol outlines a general LLE procedure, which offers a cleaner sample extract compared to PPT.
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Sample Aliquoting and IS Addition: Follow steps 1 and 2 from the PPT protocol.
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pH Adjustment (if necessary): Add a small volume of an appropriate buffer to adjust the sample pH to optimize the extraction of Acetohexamide.
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Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to each tube.
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Extraction: Vortex vigorously for 2 minutes, followed by shaking for 10 minutes to ensure thorough mixing and extraction.
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Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
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Organic Layer Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
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Evaporation and Reconstitution: Follow steps 7 and 8 from the PPT protocol.
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Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow for Overcoming Matrix Effects in Acetohexamide Quantification
Caption: A workflow diagram illustrating the systematic approach to identifying and mitigating matrix effects in Acetohexamide quantification.
References
Ion suppression/enhancement with Acetohexamide-d11 in ESI-MS
Welcome to the technical support center for troubleshooting ion suppression and enhancement issues related to the use of Acetohexamide-d11 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in ESI-MS?
Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, Acetohexamide, is reduced by the presence of co-eluting compounds from the sample matrix. This results in a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] Conversely, ion enhancement is an increase in signal intensity due to co-eluting matrix components, which can also lead to inaccurate quantification.
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression/enhancement?
Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression or enhancement. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[1] However, this is not always the case. "Differential matrix effects" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[1]
Q3: What causes differential matrix effects between Acetohexamide and this compound?
A primary cause is the "deuterium isotope effect." The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially leading to a small degree of chromatographic separation between Acetohexamide and this compound. If this separation occurs in a region where matrix components are eluting, they will experience different levels of ion suppression or enhancement, leading to inaccurate and imprecise results.
Q4: What are common sources of matrix effects when analyzing Acetohexamide in biological samples?
Matrix effects are caused by components in the sample other than the analyte of interest. Common sources in biological matrices such as plasma or urine include:
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Endogenous components: Salts, lipids (especially phospholipids), proteins, and endogenous metabolites.
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Exogenous substances: Dosing vehicles, anticoagulants, and contaminants from sample collection tubes or plates.
Q5: How can I quantitatively assess the matrix effect for my Acetohexamide assay?
The matrix effect can be quantified by comparing the peak area of Acetohexamide (and this compound) in a post-extraction spiked sample (blank matrix extract with analyte and IS added) to the peak area in a neat solution (pure solvent with analyte and IS).
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The Internal Standard (IS) normalized MF is calculated to assess the variability of the matrix effect between different sources of matrix.
Troubleshooting Guide
Problem 1: Inconsistent or Inaccurate Quantitative Results for Acetohexamide
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Possible Cause: Differential ion suppression or enhancement between Acetohexamide and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of Acetohexamide and this compound. Even a slight separation can lead to differential matrix effects.
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Evaluate Matrix Effects from Different Lots: Prepare samples using at least six different lots of blank biological matrix to assess the variability of the matrix effect.
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Optimize Chromatography: Adjust the mobile phase gradient or composition to improve the separation of Acetohexamide and this compound from interfering matrix components.
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Improve Sample Preparation: Enhance sample clean-up to remove matrix components. Consider switching from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
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Problem 2: Poor Sensitivity and Low Signal-to-Noise for Acetohexamide
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Possible Cause: Significant ion suppression from the sample matrix.
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Troubleshooting Steps:
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Assess Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.
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Enhance Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove a broader range of interfering compounds.
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Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression, though this may compromise the limit of quantification.
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Problem 3: Signal for this compound Decreasing Throughout the Analytical Run
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Possible Cause: Carryover of late-eluting matrix components causing increasing ion suppression over time.
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Troubleshooting Steps:
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Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.
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Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.
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Optimize Column Wash: Implement a more rigorous column wash step at the end of each chromatographic run.
-
Data Presentation
Table 1: Example Matrix Effect Assessment for Acetohexamide and this compound
| Parameter | Acetohexamide | This compound | IS Normalized Ratio (Acetohexamide/Acetohexamide-d11) |
| Mean Peak Area in Neat Solution (A) | 850,000 | 875,000 | 0.97 |
| Mean Peak Area in Matrix (B) | 680,000 | 710,000 | 0.96 |
| Matrix Factor (MF = B/A) | 0.80 | 0.81 | N/A |
| Interpretation | 20% Ion Suppression | 19% Ion Suppression | The IS effectively tracks the analyte. |
Table 2: Example of Evaluating Matrix Effect Variability Across Different Plasma Lots
| Plasma Lot | Acetohexamide MF | This compound MF | IS Normalized MF | %CV |
| Lot 1 | 0.82 | 0.84 | 0.98 | |
| Lot 2 | 0.78 | 0.80 | 0.98 | |
| Lot 3 | 0.85 | 0.86 | 0.99 | |
| Lot 4 | 0.75 | 0.78 | 0.96 | |
| Lot 5 | 0.88 | 0.89 | 0.99 | |
| Lot 6 | 0.81 | 0.83 | 0.98 | |
| Mean | 0.82 | 0.83 | 0.98 | |
| %CV | 6.2% | 5.1% | 1.2% | < 15% (Acceptable) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
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Prepare Solutions:
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Neat Solution (A): Prepare a solution of Acetohexamide and this compound at a known concentration in the reconstitution solvent.
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Blank Matrix Extract (B): Extract multiple sources of blank biological matrix using your validated sample preparation method.
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Post-Spiked Sample (C): Spike the extracted blank matrix (B) with Acetohexamide and this compound to the same final concentration as the Neat Solution (A).
-
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Analysis: Inject and analyze solutions A and C using your LC-MS/MS method.
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Calculation:
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Matrix Effect = (Peak Area in C) / (Peak Area in A)
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IS-Normalized Matrix Factor = (Matrix Effect of Acetohexamide) / (Matrix Effect of this compound)
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The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across different lots of matrix should be ≤15%.
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Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
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Setup:
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Prepare a solution of Acetohexamide at a concentration that provides a stable signal.
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Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the MS via a T-connector placed between the LC column outlet and the MS inlet.
-
-
Procedure:
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While infusing the Acetohexamide solution, inject an extracted blank matrix sample onto the LC column.
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Monitor the signal of Acetohexamide. A stable baseline will be observed.
-
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Interpretation: Any dips or drops in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression. Compare the retention time of these suppression zones with the retention time of Acetohexamide to assess the risk of signal suppression.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Droplet.
References
Purity issues and unlabeled analyte in Acetohexamide-d11 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acetohexamide-d11 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of Acetohexamide, a first-generation sulfonylurea drug. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Using a SIL-IS helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[2][3]
Q2: What are the common purity issues with this compound standards?
The primary purity concerns for this compound, as with many deuterated standards, are twofold:
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Chemical Purity: The presence of any impurities other than Acetohexamide and its isotopologues.
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Isotopic Purity: The most significant issue is the presence of the unlabeled analyte (Acetohexamide, d0). This can also include the presence of molecules with fewer deuterium (B1214612) atoms than the specified eleven.
The presence of the unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[4]
Q3: What are the acceptable levels of unlabeled Acetohexamide in an this compound standard?
Regulatory guidelines, such as the ICH M10, provide recommendations for assessing interference from the internal standard. The response of interfering components (like the unlabeled analyte in the internal standard) in a blank sample should not be more than 20% of the response of the analyte at the LLOQ and not more than 5% of the internal standard's response.[5][6]
Q4: How can I assess the purity of my this compound standard?
The purity of an this compound standard should be assessed for both its chemical and isotopic purity using the following techniques:
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High-Resolution Mass Spectrometry (HRMS): This is the preferred method for determining isotopic purity and the relative abundance of the unlabeled analyte.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and assess the degree of deuteration.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Can be used to check for the presence of the unlabeled analyte and other chemical impurities.[2]
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier which should provide information on the chemical and isotopic purity.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal at the mass of unlabeled Acetohexamide in blank samples. | Presence of unlabeled Acetohexamide as an impurity in the this compound standard. | 1. Verify with Supplier: Check the Certificate of Analysis for the specified isotopic purity. 2. Independent Purity Check: Analyze a high-concentration solution of the this compound standard alone by LC-MS/MS to quantify the d0 peak area relative to the d11 peak area. 3. Source a New Standard: If the level of unlabeled analyte is unacceptably high, obtain a new standard with higher isotopic purity. |
| Non-linear calibration curve, especially at lower concentrations. | Contribution of the unlabeled analyte from the internal standard to the analyte signal. | 1. Assess Contribution: The intercept of the calibration curve may be significantly non-zero due to the d0 impurity. 2. Correction: If a new standard is not available, it may be possible to correct for the contribution of the unlabeled analyte, but this is complex and not ideal. 3. Use a Higher Purity Standard: The best practice is to use an internal standard with the highest possible isotopic purity.[3] |
| Inaccurate and imprecise quantitative results. | Poor quality of the internal standard (chemical or isotopic impurity). | 1. Re-evaluate IS: Perform a purity check of the this compound standard as described above. 2. Check for Isotopic Exchange: Although less common for the labeled positions in this compound, consider the possibility of back-exchange of deuterium with hydrogen from the solvent or matrix, especially under harsh pH or temperature conditions.[4] This can be investigated by incubating the IS in the matrix and analyzing for any change in the isotopic distribution over time. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the purity of this compound standards, based on regulatory guidelines.
| Parameter | Recommended Specification | Reference |
| Chemical Purity | >98% | General practice for analytical standards |
| Isotopic Purity (d11) | ≥98% | [4] |
| Unlabeled Analyte (d0) Contribution | The response in a blank sample should be ≤20% of the analyte response at the LLOQ and ≤5% of the IS response. | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Unlabeled Acetohexamide in this compound Standard by LC-MS/MS
Objective: To quantify the percentage of unlabeled Acetohexamide (d0) present in the this compound (d11) internal standard.
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution at a concentration of 1 µg/mL.
-
LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
-
MS/MS Transitions:
-
Acetohexamide (d0): Monitor a specific precursor-to-product ion transition (e.g., m/z 325.1 → 184.1).
-
This compound (d11): Monitor the corresponding transition for the deuterated standard (e.g., m/z 336.2 → 184.1).
-
-
Analysis:
-
Inject the 1 µg/mL working solution of this compound.
-
Integrate the peak areas for both the d0 and d11 transitions.
-
-
Calculation:
-
Calculate the percentage of unlabeled analyte as: % Unlabeled (d0) = (Peak Area of d0 / (Peak Area of d0 + Peak Area of d11)) * 100
-
Protocol 2: Evaluation of this compound in a Bioanalytical Method
Objective: To validate the suitability of an this compound internal standard lot for a quantitative bioanalytical method.
Methodology:
-
Prepare Blank Samples: Use the biological matrix (e.g., plasma, serum) that will be used for the study samples.
-
Prepare LLOQ Sample: Spike the blank matrix with the unlabeled Acetohexamide to the Lower Limit of Quantification (LLOQ) concentration.
-
Spike with Internal Standard:
-
To a set of blank matrix samples, add the working concentration of the this compound internal standard.
-
To the LLOQ sample, add the working concentration of the this compound internal standard.
-
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method.
-
Acceptance Criteria:
-
In the blank samples containing only the internal standard, the peak area at the transition of the unlabeled analyte should be less than or equal to 20% of the analyte peak area in the LLOQ sample.
-
The peak area at the transition of the unlabeled analyte in the blank samples should also be less than or equal to 5% of the average peak area of the this compound internal standard in the blank samples.[5][6]
-
Visualizations
Caption: Workflow for evaluating this compound purity.
Caption: Impact of unlabeled analyte on quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. fda.gov [fda.gov]
Optimizing LC gradient to improve co-elution of Acetohexamide and its d11 analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Acetohexamide and its deuterated internal standard, Acetohexamide-d11.
Troubleshooting Guide: Improving Co-elution of Acetohexamide and this compound
Issue: My this compound internal standard is not co-eluting with my Acetohexamide analyte. How can I improve their co-elution?
Answer: The slight separation you are observing is likely due to the chromatographic isotope effect. In reversed-phase liquid chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, which can lead to earlier elution. Here are several strategies to adjust your LC gradient and other parameters to achieve co-elution:
1. Broaden the Peaks with a Steeper Gradient:
If the goal is to have the peaks co-elute for quantitation by mass spectrometry, you can intentionally broaden the peaks slightly so they overlap. A steeper gradient will move the analytes through the column more quickly, reducing the opportunity for separation.
-
Action: Increase the rate of change of your organic mobile phase. For example, if your gradient is currently 1% B/minute, try increasing it to 5% B/minute around the elution time of the analytes.
2. Adjust the Mobile Phase Composition:
Changing the organic modifier in your mobile phase can alter the selectivity of the separation.
-
Action: If you are using acetonitrile (B52724), try substituting it with methanol, or a combination of both. Methanol often provides different selectivity and can sometimes reduce the resolution between isotopologues.
3. Modify the Column Temperature:
Increasing the column temperature can decrease the viscosity of the mobile phase and increase the speed of analyte interactions with the stationary phase, which can lead to broader peaks and potentially better co-elution.
-
Action: Incrementally increase the column temperature, for example, from 30°C to 40°C or 50°C, and observe the effect on the separation.
4. Decrease the Flow Rate:
A slower flow rate generally increases retention time and can sometimes improve separation. Conversely, a slightly faster flow rate may decrease the opportunity for separation, promoting co-elution.
-
Action: Experiment with slightly increasing your flow rate, for example, from 0.4 mL/min to 0.5 mL/min.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound elute earlier than Acetohexamide in reversed-phase LC?
A1: This phenomenon is known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a subtle decrease in the hydrophobicity of the deuterated molecule, causing it to have a weaker interaction with the non-polar stationary phase (like C18) and therefore elute slightly earlier.
Q2: Is it always necessary for the deuterated internal standard to co-elute with the analyte?
A2: For quantitative LC-MS analysis, co-elution is generally preferred. When the analyte and internal standard elute at the same time, they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer source. This allows the internal standard to accurately compensate for variations in the analytical process. If the peaks are sufficiently close and the matrix effect is consistent across the narrow elution window, separate but closely eluting peaks may be acceptable.
Q3: What are some starting LC conditions for the analysis of Acetohexamide?
A3: A good starting point for developing a method for Acetohexamide would be a reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm) with a gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B. A flow rate of 0.4 mL/min and a column temperature of 40°C are reasonable starting parameters.
Q4: How can I confirm that the two peaks I am seeing are indeed Acetohexamide and this compound?
A4: The most definitive way to confirm the identity of the peaks is by using a mass spectrometer. You can monitor the specific mass-to-charge ratios (m/z) for both Acetohexamide and this compound. The peak corresponding to the m/z of Acetohexamide should appear at one retention time, and the peak for the m/z of this compound should appear at a slightly different retention time.
Data Presentation
The following table provides a hypothetical example of how different gradient conditions can affect the resolution between Acetohexamide and this compound.
| Gradient Condition | Gradient Slope (%B/min) | Acetohexamide Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| Shallow Gradient | 2% | 5.25 | 5.18 | 1.2 |
| Moderate Gradient | 5% | 4.82 | 4.78 | 0.8 |
| Steep Gradient | 10% | 4.15 | 4.13 | 0.4 |
Note: This data is illustrative. Actual retention times and resolution will depend on the specific LC system, column, and mobile phases used.
Experimental Protocols
Protocol for Optimizing LC Gradient for Co-elution
Objective: To adjust the LC gradient to achieve co-elution of Acetohexamide and this compound for quantitative LC-MS analysis.
Materials:
-
Acetohexamide analytical standard
-
This compound internal standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm)
-
LC-MS system
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Initial LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 10 minutes).
-
-
Analyze Initial Separation:
-
Inject a mixture of Acetohexamide and this compound.
-
Monitor the respective m/z values to determine the retention times of both compounds.
-
Calculate the resolution between the two peaks.
-
-
Gradient Optimization (to achieve co-elution):
-
Steepen the Gradient: Increase the gradient slope around the elution window of the analytes. For example, if the compounds elute at 40% B, try a gradient segment that goes from 30% to 60% B in a shorter amount of time.
-
Iterate: Make incremental changes to the gradient and re-analyze the sample mixture.
-
Evaluate Co-elution: Assess the degree of peak overlap. For mass spectrometric detection, baseline separation is not required, and significant peak overlap is acceptable.
-
-
Method Finalization:
-
Once satisfactory co-elution is achieved, document the final gradient conditions.
-
Proceed with method validation.
-
Visualizations
Caption: Troubleshooting workflow for achieving co-elution.
Caption: The chromatographic isotope effect on elution order.
Technical Support Center: Acetohexamide-d11 Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of Acetohexamide-d11, with a particular focus on the impact of pH. Researchers, scientists, and drug development professionals can use this information to design and troubleshoot their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
Q2: What are the likely degradation products of this compound under pH stress?
A2: The primary degradation pathway for sulfonylureas involves the cleavage of the sulfonylurea bridge.[3] This would likely result in the formation of a substituted benzenesulfonamide (B165840) and a cyclohexylurea (B1359919) derivative. The exact nature of the degradation products can be confirmed through forced degradation studies and analysis by techniques such as LC-MS.
Q3: How should I prepare my this compound solutions to ensure stability?
A3: For routine experiments where long-term stability is desired, it is recommended to prepare this compound solutions in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.4). Solutions should be prepared fresh whenever possible and stored under appropriate conditions (e.g., refrigerated or frozen) to minimize degradation. Avoid prolonged storage in strongly acidic or alkaline solutions unless the purpose of the experiment is to investigate degradation.
Q4: Can I expect the stability of this compound to be significantly different from that of non-deuterated Acetohexamide?
A4: The substitution of hydrogen with deuterium (B1214612) is unlikely to cause a significant difference in the fundamental pH stability profile of the molecule. The chemical properties and susceptibility to hydrolysis are primarily determined by the functional groups present in the Acetohexamide structure. Therefore, information regarding the stability of Acetohexamide can be a useful surrogate for this compound in the initial stages of experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results over time. | Degradation of this compound in the prepared solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a preliminary stability study at the intended storage conditions and pH to determine an acceptable storage duration. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products due to pH instability. | Analyze the sample using a stability-indicating method (e.g., gradient HPLC with UV or MS detection) to separate the parent compound from any degradants. Characterize the degradation products to understand the degradation pathway. |
| Low recovery of this compound from the sample matrix. | The pH of the sample matrix may be causing degradation. | Measure the pH of the sample matrix. If it is acidic or alkaline, consider adjusting the pH to a more neutral range if it does not interfere with the experimental goals. Alternatively, minimize the time the analyte is in the matrix before analysis. |
| Precipitation of the compound in solution. | The pH of the solution may be affecting the solubility of this compound. The pKa of similar sulfonylurea drugs ranges from 5.2 to 6.2. | Ensure the pH of the solution is appropriate for maintaining the solubility of this compound. Adjusting the pH or using a co-solvent may be necessary. |
Experimental Protocols
Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffers (e.g., pH 4, 7, 9)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
HPLC or UPLC system with UV or MS detector
-
pH meter
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
For each pH condition to be tested (e.g., pH 1, 4, 7, 9, 12), pipette a known volume of the stock solution into a volumetric flask.
-
Add the appropriate acidic, basic, or buffer solution to the flask to achieve the target pH and dilute to the final volume. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on the aqueous stability.
-
-
Incubation:
-
Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Immediately after withdrawal, neutralize the acidic and basic samples if necessary to stop further degradation.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC method. The method should be capable of separating the parent this compound peak from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and quantify any major degradation products.
-
Data Presentation
The quantitative data from the pH stability study can be summarized in the following table:
Table 1: Stability of this compound at Various pH Conditions and Temperature
| pH | Temperature (°C) | Time (hours) | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 1.0 | 60 | 0 | 100 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 4.0 | 60 | 0 | 100 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 7.0 | 60 | 0 | 100 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 9.0 | 60 | 0 | 100 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 12.0 | 60 | 0 | 100 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Mandatory Visualization
Caption: pH Impact on this compound Stability.
References
- 1. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Acetohexamide-d11 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an internal standard (IS) is a critical factor that can significantly impact the quality of analytical data. This guide provides an objective comparison of Acetohexamide-d11, a deuterated internal standard, with alternative non-deuterated internal standards for the quantification of the sulfonylurea drug Acetohexamide.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry.[1] this compound is a form of Acetohexamide in which eleven hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This modification results in a compound that is chemically and physically almost identical to the analyte of interest, Acetohexamide. This near-identical nature is the key to its superior performance as an internal standard, as it allows for the accurate correction of variability that can occur during sample preparation, chromatography, and mass spectrometric detection.[3][4]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the superior performance of a deuterated internal standard, this section presents a comparison of key validation parameters for the quantification of Acetohexamide using this compound versus a hypothetical, yet representative, structural analog internal standard. A suitable structural analog for Acetohexamide would be another first-generation sulfonylurea, such as Tolbutamide, which has a similar chemical structure but is not naturally present in the samples being analyzed.
The following table summarizes the expected performance characteristics based on established principles of bioanalytical method validation.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Tolbutamide) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% CV) | < 5% | < 15% |
| Matrix Effect (% CV) | < 10% | 15-30% |
| Extraction Recovery | Consistent and tracks analyte | Variable, may not fully track analyte |
Data Interpretation: The data clearly indicates that this compound provides significantly better accuracy and precision. The matrix effect, a common source of error in bioanalysis, is much more effectively compensated for by the deuterated standard, as evidenced by the lower coefficient of variation (% CV).
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of drugs in biological matrices. The following is a detailed experimental protocol for the analysis of Acetohexamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from a validated method for the analysis of sulfonylureas and is suitable for a comparative evaluation of internal standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: Agilent HPLC or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex 3200 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetohexamide: Precursor Ion (Q1) -> Product Ion (Q3) - Specific m/z values to be determined during method development
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3) - Specific m/z values to be determined during method development
-
Structural Analog IS: Precursor Ion (Q1) -> Product Ion (Q3) - Specific m/z values to be determined during method development
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas).
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the unequivocal best practice for the quantitative bioanalysis of Acetohexamide. Its ability to mimic the analyte throughout the analytical process provides superior accuracy, precision, and robustness by effectively compensating for matrix effects and other sources of variability. While structural analogs can be used, they introduce a greater risk of analytical error and may not be suitable for regulatory submissions that require the highest level of data integrity. For researchers, scientists, and drug development professionals, investing in a deuterated internal standard like this compound is a critical step in ensuring the reliability and validity of their bioanalytical data.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Acetohexamide-d11 in Quantitative Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and toxicokinetic studies, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the expected performance of Acetohexamide-d11 as a deuterated internal standard in the quantitative analysis of the first-generation sulfonylurea, Acetohexamide.
While specific, publicly available validation reports for an LC-MS/MS assay for Acetohexamide using this compound are not readily found, this guide is built upon the well-established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA. The data presented represents typical performance characteristics achievable with such a "gold standard" approach.
The Critical Role of a Deuterated Internal Standard
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variability that can be introduced at various stages, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.
This compound , being a deuterated analog of Acetohexamide, is chemically almost identical to the analyte. This structural similarity ensures that it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This leads to more accurate and precise quantification compared to using a structural analog or no internal standard at all.
Quantitative Performance: A Comparative Perspective
The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for Acetohexamide utilizing this compound as an internal standard, compared to a hypothetical assay using a non-isotopically labeled structural analog as the internal standard. The data for the deuterated internal standard is based on established regulatory guidelines for bioanalytical method validation.[1][2][3][4]
| Parameter | Method with this compound (Deuterated IS) | Method with Structural Analog IS |
| Accuracy (% Bias) | ||
| LLOQ | Within ±20% | Often > ±20% |
| Low, Mid, High QC | Within ±15% | Can exceed ±15% |
| Precision (% CV) | ||
| LLOQ | ≤20% | Often > 20% |
| Low, Mid, High QC | ≤15% | Can exceed 15% |
| Linearity (r²) | ≥0.99 | ≥0.98 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | Potentially higher due to greater variability |
| Matrix Effect | Effectively compensated | Prone to significant and variable effects |
| Recovery | Consistent between analyte and IS | Can be differential, leading to inaccuracy |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; r²: Coefficient of Determination.
Experimental Protocols
A robust and reliable quantitative bioanalytical method is underpinned by a meticulously detailed experimental protocol. Below is a representative protocol for the quantification of Acetohexamide in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to achieve optimal separation of Acetohexamide from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Acetohexamide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard solution).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard solution).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the pharmacological context of Acetohexamide, the following diagrams are provided.
Caption: A typical workflow for a quantitative bioanalytical assay.
Caption: The signaling pathway of Acetohexamide's mechanism of action.[5][6][7]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Acetohexamide used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Quantification of Acetohexamide Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Sulfonylurea Quantification Methods
The selection of an appropriate internal standard is critical for the accuracy and precision of LC-MS/MS assays. An ideal internal standard is a stable isotope-labeled version of the analyte, as it exhibits similar physicochemical properties during sample preparation and analysis, effectively compensating for matrix effects and variability. The following table summarizes the linearity and range of a validated method for Acetohexamide and compares it with methods for other common sulfonylureas where a dedicated deuterated internal standard was utilized.
| Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Acetohexamide | Glipizide-d11 | 10 - 10,000 | >0.99 | 10 | [1][2][3] |
| Glipizide (B1671590) | Glipizide-d11 | 10 - 1,500 | >0.99 | 10 | [4] |
| Glyburide | Glyburide-d13 | 0.5 - 500 | >0.99 | 0.5 | Not explicitly stated, inferred from similar methods |
| Glimepiride | Glimepiride-d5 | 1 - 100 | >0.99 | 1 | [5] |
Note: The data presented for Acetohexamide utilizes Glipizide-d11 as the internal standard. While this provides a reliable estimation of the achievable linearity and range, it is highly recommended to validate any method using Acetohexamide-d11 specifically to ensure optimal performance.
Experimental Protocol: A Representative LC-MS/MS Method for Sulfonylurea Quantification
This protocol outlines a general procedure for the quantification of a sulfonylurea (e.g., Acetohexamide) in human plasma using a deuterated internal standard. This should be adapted and validated for the specific analyte and internal standard pair.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally appropriate.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for sulfonylureas.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized. For example:
-
Acetohexamide: m/z [M+H]⁺ → specific product ion
-
This compound: m/z [M+H]⁺ → specific product ion
-
-
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Acetohexamide using a deuterated internal standard by LC-MS/MS.
Caption: General workflow for the quantification of Acetohexamide.
References
- 1. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
Cross-Validation of Analytical Methods for Acetohexamide Utilizing Acetohexamide-d11 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Acetohexamide in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Both methods are presented with the use of Acetohexamide-d11 as an internal standard to ensure high accuracy and precision. The information herein is designed to assist researchers in selecting the most suitable method for their specific analytical needs, supported by detailed experimental protocols and expected performance data.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for the analysis of Acetohexamide depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput. The following tables summarize the expected quantitative performance of each method, employing this compound as the internal standard.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 2000 ng/mL | 500 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery | > 85% | > 90% |
| Matrix Effect | Not typically assessed | Minimal to none with deuterated IS |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS assays are provided below. These protocols are based on established practices for the analysis of sulfonylureas in biological matrices.
LC-MS/MS Method for Acetohexamide Quantification
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and analyses requiring low detection limits.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Acetohexamide: To be determined experimentallythis compound: To be determined experimentally |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
HPLC-UV Method for Acetohexamide Quantification
This method provides a robust and cost-effective alternative for routine analysis where the high sensitivity of LC-MS/MS is not essential.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (e.g., 5 µg/mL in methanol).
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
-
Inject an aliquot into the HPLC-UV system.
b. High-Performance Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Phosphate buffer (pH 3.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 247 nm |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: LC-MS/MS Experimental Workflow.
Caption: HPLC-UV Experimental Workflow.
Signaling Pathway of Acetohexamide
Acetohexamide is a first-generation sulfonylurea drug used to treat type 2 diabetes. Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells.
Caption: Acetohexamide Mechanism of Action.
A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Bioanalysis
In the rigorous landscape of regulated bioanalysis, the pursuit of accurate, precise, and reliable data is paramount for drug development and regulatory submissions. The use of an appropriate internal standard (IS) is a foundational element of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. Among the available options, stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely recognized as the gold standard.[1][2][3]
This guide provides an objective comparison between deuterated internal standards and other alternatives, supported by experimental data and regulatory context, to justify their preferential use in studies governed by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]
The Role and Regulatory View of Internal Standards
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and study samples, before processing.[1] Its primary function is to compensate for variability that can occur during sample preparation, injection, and analysis.[4] An ideal IS should perfectly mimic the analyte's behavior through extraction, chromatography, and ionization to correct for:
-
Matrix Effects: Variations in ionization efficiency caused by co-eluting components from the biological matrix (e.g., plasma, urine).[2]
-
Extraction Recovery: Inconsistencies in the recovery of the analyte during sample preparation.[2]
-
Instrumental Variability: Fluctuations in injection volume and instrument sensitivity over an analytical run.[2]
Regulatory bodies like the FDA and EMA emphasize the importance of using a suitable IS to ensure data integrity.[2][5][6] The EMA has noted that over 90% of submissions incorporate SIL-IS, and the use of a less suitable analog IS has led to the rejection of studies.[7] While the FDA does not explicitly mandate SIL-IS, their guidelines strongly favor an IS that can reliably track the analyte.[3][5]
Performance Comparison: Deuterated vs. Analog Internal Standards
The most common alternative to a deuterated IS is a structural analog—a compound with a similar but not identical chemical structure. While more accessible, analogs often fail to provide the same level of correction as a deuterated IS.[8][9]
The superiority of a deuterated IS is most evident when assessing its ability to compensate for matrix effects and improve assay precision across different sources of a biological matrix.
Table 1: Comparative Performance in Matrix Effect Compensation
| Performance Parameter | Deuterated Internal Standard (SIL-IS) | Structural Analog Internal Standard | Key Finding |
| Analyte | Drug X | Drug X | A deuterated IS co-elutes with the analyte, experiencing the same ionization suppression or enhancement.[7][10] |
| Matrix Factor (MF) of Analyte | 0.75 (Suppression) | 0.75 (Suppression) | An analog IS, with different physicochemical properties, may elute at a different time, experiencing a different matrix effect.[8] |
| Matrix Factor (MF) of IS | 0.76 | 0.95 | The IS-Normalized MF for the deuterated IS is close to 1.0, indicating excellent compensation. |
| IS-Normalized MF | 0.99 | 0.79 | The CV for the deuterated IS is well within the typical acceptance limit of ≤15%, demonstrating robustness across different matrix lots.[11] |
| CV of IS-Normalized MF (n=6 lots) | 3.5% | 14.8% | The analog IS provides poor correction, resulting in a value far from 1.0 and higher variability. |
| Conclusion | Superior Correction | Inferior Correction |
Data is representative and compiled from principles described in cited literature.
Table 2: Impact on Assay Accuracy and Precision
| Performance Parameter | Deuterated Internal Standard (D4-Drug X) | Structural Analog Internal Standard (Analog Y) |
| Accuracy (% Bias) at LQC | 1.5% | -14.7% |
| Precision (%CV) at LQC | 4.2% | 12.8% |
| Accuracy (% Bias) at MQC | -1.2% | -11.1% |
| Precision (%CV) at MQC | 3.1% | 10.5% |
| Accuracy (% Bias) at HQC | -0.2% | -7.9% |
| Precision (%CV) at HQC | 2.5% | 8.7% |
Data adapted from representative studies to illustrate performance differences.[11]
The data clearly shows that assays using a deuterated internal standard achieve significantly better accuracy and precision.[11] The analog IS fails to adequately compensate for analytical variability, leading to biased results and higher imprecision, which could compromise the integrity of a clinical or nonclinical study.[7]
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated (analog) internal standard, a robust matrix effect experiment is crucial.
Objective:
To evaluate the ability of a deuterated and a structural analog internal standard to compensate for the variability of matrix effects from multiple sources of a biological matrix (e.g., human plasma).
Materials:
-
Analyte reference standard
-
Deuterated internal standard (SIL-IS)
-
Structural analog internal standard (Analog IS)
-
Control human plasma from at least six unique sources (donors)
-
Reagents for sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
-
Validated LC-MS/MS system
Methodology:
-
Prepare Three Sets of Samples: For each of the six plasma sources, prepare samples as described below. Samples should be prepared at low and high QC concentrations.
-
Set 1 (Neat Solution): Spike the analyte and the chosen IS (either SIL-IS or Analog IS) into the final reconstitution solvent. This represents 100% response without any matrix influence.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from each of the six sources. Spike the analyte and the IS into the extracted matrix before the final evaporation and reconstitution step. This measures the effect of the matrix on the instrument response.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and IS into the blank plasma before the extraction process. This set is used to determine extraction recovery but is also informative for overall method performance.
-
-
Sample Analysis: Analyze all prepared samples using the established LC-MS/MS method.
-
Data Calculation:
-
Matrix Factor (MF): For each plasma source, calculate the MF for both the analyte and the IS.
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor (IS-Normalized MF): Calculate this value for each plasma source.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assess Variability: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six plasma sources.
-
Acceptance Criteria:
For a method to be considered robust and free from unacceptable matrix effects, the %CV of the IS-normalized MF across all sources should be ≤15%.[11] A lower %CV indicates better compensation for matrix variability.
Visualizing the Rationale
Diagrams can effectively illustrate the experimental workflow and the theoretical advantage of using a deuterated internal standard.
Caption: Bioanalytical workflow incorporating an internal standard.
Caption: How a deuterated IS mitigates variable matrix effects.
Conclusion
While not without potential challenges, such as isotopic interference or chromatographic shifts in rare cases, the benefits of using a deuterated internal standard are compelling.[12][13][14] Their ability to closely track the analyte of interest through the entire bioanalytical process provides superior compensation for matrix effects and other sources of variability.[1][7] This leads to more accurate, precise, and robust data, which is a non-negotiable requirement in regulated bioanalysis. The preference of regulatory agencies and the weight of scientific evidence confirm that deuterated internal standards are the most reliable choice for ensuring the integrity of bioanalytical data in drug development.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Inter-laboratory comparison of Acetohexamide quantification using Acetohexamide-d11
An Inter-Laboratory Guide to the Quantitative Analysis of Acetohexamide (B1666498) Using Acetohexamide-d11
This guide provides a comprehensive overview of the quantification of Acetohexamide in biological matrices, utilizing this compound as an internal standard. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. This document outlines a standard experimental protocol and presents typical bioanalytical method validation parameters that serve as a benchmark for inter-laboratory comparison.
Mechanism of Action
Acetohexamide is a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus.[1] Its primary mechanism involves the stimulation of insulin (B600854) secretion from pancreatic beta cells.[1][2] Acetohexamide binds to and inhibits ATP-sensitive potassium channels on the beta cell membrane, leading to depolarization, calcium influx, and subsequent insulin release.[1][2] The drug is extensively metabolized in the liver to an active metabolite, hydroxyhexamide (B1662111), which also possesses hypoglycemic activity.[2][3]
Experimental Protocol: Quantification of Acetohexamide using LC-MS/MS
A robust and reliable method for the quantification of Acetohexamide in biological samples is crucial for regulatory submissions and is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for this purpose, as it co-elutes with the analyte and compensates for variability in sample preparation and instrument response.[5]
1. Sample Preparation
A protein precipitation method is commonly employed for the extraction of Acetohexamide from plasma or serum samples.
-
Reagents:
-
Acetonitrile (B52724) (ACN) containing 0.1% formic acid
-
This compound internal standard working solution
-
-
Procedure:
-
Aliquot 100 µL of biological matrix (e.g., plasma, serum) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Acetohexamide: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
-
Workflow for Acetohexamide Quantification
Caption: Experimental workflow for the quantification of Acetohexamide.
Inter-Laboratory Performance Benchmarks
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Acetohexamide quantification. These parameters are based on regulatory guidelines for bioanalytical method validation and can be used as a benchmark for inter-laboratory comparisons.[6][7]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Performance |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Lower Limit of Quantification (LLOQ) | 1 | ± 20% | ≤ 20% |
| Low QC (LQC) | 3 | ± 15% | ≤ 15% |
| Medium QC (MQC) | 50 | ± 15% | ≤ 15% |
| High QC (HQC) | 800 | ± 15% | ≤ 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Expected Performance |
| Matrix Factor (Analyte and IS) | Consistent across different lots of matrix |
| Coefficient of Variation (% CV) of Matrix Factor | ≤ 15% |
| Extraction Recovery | Consistent, precise, and reproducible |
Table 4: Stability
| Stability Test | Conditions | Expected Performance |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature | ± 15% of nominal concentration |
| Short-Term (Bench-Top) Stability | 4 hours at room temperature | ± 15% of nominal concentration |
| Long-Term Stability | 30 days at -80°C | ± 15% of nominal concentration |
| Post-Preparative Stability | 24 hours in autosampler | ± 15% of nominal concentration |
Signaling Pathway of Acetohexamide
Caption: Mechanism of Acetohexamide-induced insulin secretion.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Acetohexamide in biological matrices. Adherence to the outlined experimental protocol and achievement of the specified performance benchmarks will ensure high-quality, reproducible data suitable for regulatory submissions and facilitate meaningful inter-laboratory comparisons. Cross-validation should be performed when sample analysis is conducted at more than one laboratory to establish inter-laboratory reliability.[6]
References
- 1. Acetohexamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative pharmacokinetics of acetohexamide and its metabolite, hydroxyhexamide in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Acetohexamide-d11
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended for handling Acetohexamide-d11 to minimize exposure and ensure personal safety.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile or butyl rubber gloves are recommended. Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | A laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | For operations that may generate dust, such as weighing or aliquoting, it is advisable to work in a well-ventilated area. If significant dust is anticipated, a NIOSH-approved respirator with a particulate filter may be necessary. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: When handling the powdered form of this compound, all operations should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Procedural Controls:
-
Avoid the generation of dust.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
-
As a deuterated compound, it is important to protect it from moisture to prevent isotopic exchange. Handle in a dry atmosphere where possible.
-
Storage:
-
General Storage: Store in a tightly sealed container in a cool, dry place.[2]
-
Specific Conditions: Recommended storage conditions are often provided on the product label or Certificate of Analysis (COA).[2] For temperature-sensitive materials, cold storage (e.g., 2–8°C or -20°C) will be indicated to ensure product stability.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials should be conducted in accordance with all local, regional, national, and international regulations.[3] The overriding principle is that a disposal plan should be in place before any work begins.[4]
Waste Categorization:
-
Solid Waste: Unused or expired this compound powder, and any materials contaminated with the powder (e.g., weigh boats, contaminated gloves, paper towels).
-
Liquid Waste: Solutions containing this compound and any rinsate from cleaning contaminated glassware.
Disposal Procedure:
-
Segregation: Do not dispose of this compound waste in regular trash or down the drain.[5] All waste materials should be segregated as chemical waste.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with their contents, including the full chemical name ("this compound") and any solvents.
-
Collection and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.
-
Most pharmaceutical waste from laboratories is managed through incineration by a licensed disposal company.[5]
-
Ensure that a manifest or other tracking documentation is obtained and retained for your records.
-
Empty Containers:
-
Empty containers that previously held this compound should be managed according to institutional and regulatory guidelines.[4] It is good practice to rinse the empty container with a suitable solvent, collect the rinsate as chemical waste, and then deface the label before disposing of the container in the regular trash or recycling.[4]
Caption: Decision tree for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
